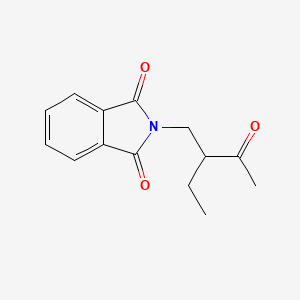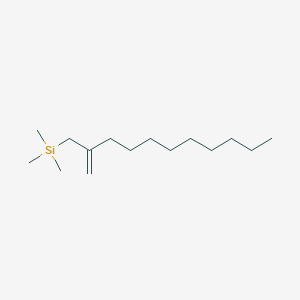
Trimethyl(2-methylideneundecyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethyl(2-methylideneundecyl)silane is an organosilicon compound with the molecular formula C15H32Si. It is a member of the silane family, characterized by the presence of a silicon atom bonded to organic groups. This compound is notable for its unique structure, which includes a trimethylsilyl group attached to a 2-methylideneundecyl chain. Organosilanes like this compound are widely used in various fields due to their versatile chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(2-methylideneundecyl)silane typically involves the reaction of chlorotrimethylsilane with an appropriate alkyl Grignard reagent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
ClSi(CH3)3+RMgX→RSi(CH3)3+MgXCl
In this reaction, RMgX represents the Grignard reagent, where R is the 2-methylideneundecyl group, and X is a halide (typically bromide or chloride). The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to avoid moisture and oxygen.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization to remove any impurities.
化学反应分析
Types of Reactions
Trimethyl(2-methylideneundecyl)silane undergoes various chemical reactions, including:
Oxidation: The silicon-hydrogen bond can be oxidized to form silanols.
Reduction: The compound can act as a reducing agent in certain reactions.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or ozone can be used to oxidize the silicon-hydrogen bond.
Reduction: Hydrosilanes, including this compound, can reduce carbonyl compounds in the presence of a catalyst.
Substitution: Halogenating agents like chlorine or bromine can replace the trimethylsilyl group.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Alcohols and alkanes.
Substitution: Halosilanes and other organosilicon compounds.
科学研究应用
Trimethyl(2-methylideneundecyl)silane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of specialty polymers and coatings, as well as in the semiconductor industry for the deposition of thin films.
作用机制
The mechanism of action of Trimethyl(2-methylideneundecyl)silane involves its ability to donate or accept electrons, making it a versatile reagent in various chemical reactions. The silicon atom in the compound can form stable bonds with carbon, oxygen, and other elements, facilitating the formation of complex molecules. The molecular targets and pathways involved depend on the specific reaction and application.
相似化合物的比较
Similar Compounds
Trimethylsilane: Another organosilicon compound with a similar structure but different reactivity.
Triethylsilane: Similar to Trimethylsilane but with ethyl groups instead of methyl groups.
Tris(trimethylsilyl)silane: A more complex silane with three trimethylsilyl groups attached to a central silicon atom.
Uniqueness
Trimethyl(2-methylideneundecyl)silane is unique due to its specific alkyl chain, which imparts distinct chemical properties and reactivity. Its ability to participate in a wide range of reactions makes it a valuable compound in both research and industrial applications.
属性
CAS 编号 |
113593-14-9 |
|---|---|
分子式 |
C15H32Si |
分子量 |
240.50 g/mol |
IUPAC 名称 |
trimethyl(2-methylideneundecyl)silane |
InChI |
InChI=1S/C15H32Si/c1-6-7-8-9-10-11-12-13-15(2)14-16(3,4)5/h2,6-14H2,1,3-5H3 |
InChI 键 |
RQNIPBKWIYEOKC-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCC(=C)C[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(1-Bromoethylidene)-1-[(4-methoxyphenyl)methyl]piperidine](/img/structure/B14298836.png)
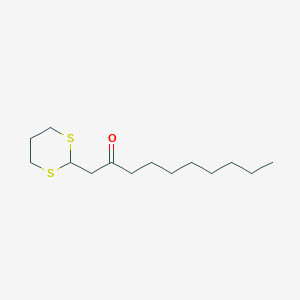
![1,1'-[Ethane-1,1-diylbis(oxypropane-3,1-diyl)]dibenzene](/img/structure/B14298841.png)
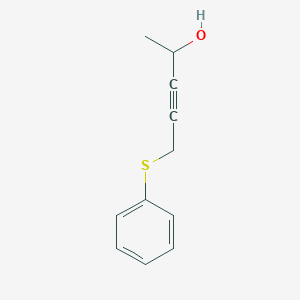
![5,8,15,20-Tetraoxa-1,12-diazabicyclo[10.5.5]docosane-3,10-diol](/img/structure/B14298854.png)

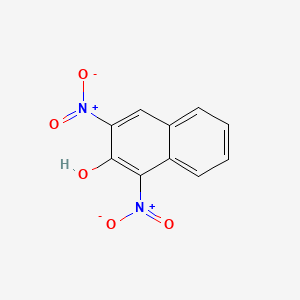
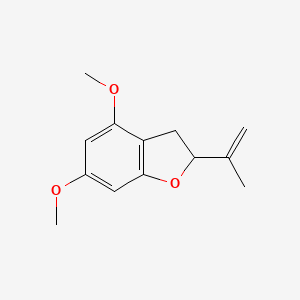

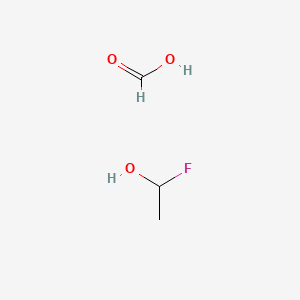
![1,3-Propanediamine, N,N'-bis[(2-methoxyphenyl)methylene]-](/img/structure/B14298902.png)
![Bicyclo[3.1.0]hexan-2-ol, 2-phenyl-](/img/structure/B14298917.png)
